molecular formula C9H8Cl2O2 B13881489 3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde

3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde

Cat. No.: B13881489
M. Wt: 219.06 g/mol
InChI Key: MEBWPPHFUAKBDI-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms, an ethyl group, and a hydroxyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde typically involves the chlorination of 2-ethyl-4-hydroxybenzaldehyde. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

3,5-dichloro-2-ethyl-4-hydroxybenzaldehyde

InChI

InChI=1S/C9H8Cl2O2/c1-2-6-5(4-12)3-7(10)9(13)8(6)11/h3-4,13H,2H2,1H3

InChI Key

MEBWPPHFUAKBDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1C=O)Cl)O)Cl

Origin of Product

United States

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